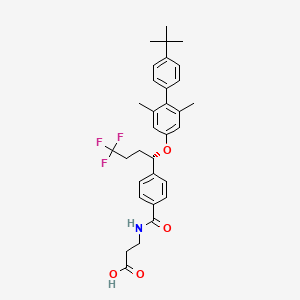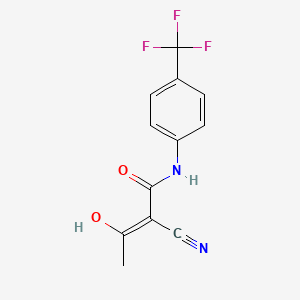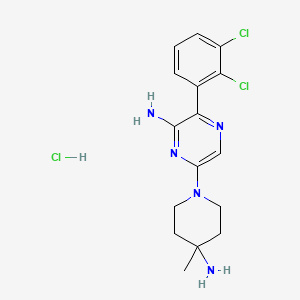
Bibu 1361 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIBU 1361 dihydrochloride is a selective inhibitor of the epidermal growth factor receptor kinase. It has an IC50 value of 0.038 ± 0.007 micromolar. The epidermal growth factor receptor signaling pathway is associated with multiple intracellular signaling events that promote proliferation and survival. This pathway plays a key role in the progression of glioblastoma multiforme .
Preparation Methods
The synthesis of BIBU 1361 dihydrochloride involves several steps The chemical name of this compound is N-(3-chloro-4-fluorophenyl)-6-(4-((diethylamino)methyl)piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-amine dihydrochlorideThe final product is obtained as a dihydrochloride salt .
Chemical Reactions Analysis
BIBU 1361 dihydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The compound can undergo substitution reactions, particularly involving the chloro and fluoro groups on the phenyl ring.
Common Reagents and Conditions: Typical reagents include strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions.
Major Products: The major products depend on the specific reaction conditions but can include modified versions of the original compound with different substituents
Scientific Research Applications
BIBU 1361 dihydrochloride has several scientific research applications:
Chemistry: Used as a tool compound to study the epidermal growth factor receptor signaling pathway.
Biology: Employed in research on cell proliferation, survival, and apoptosis, particularly in glioma cells.
Medicine: Investigated for its potential therapeutic effects in treating glioblastoma multiforme and other cancers.
Industry: Utilized in drug discovery and development processes to identify new inhibitors of the epidermal growth factor receptor kinase
Mechanism of Action
BIBU 1361 dihydrochloride exerts its effects by inhibiting the epidermal growth factor receptor kinase. This inhibition leads to a decrease in the phosphorylation of downstream targets such as Akt, Erk1/2, and STAT3. The compound also reduces the levels of phosphorylated epidermal growth factor receptor, Akt, and mTOR, which are key components of the pro-survival signaling pathways. This results in the induction of apoptosis and defective autophagy in glioma cells .
Comparison with Similar Compounds
BIBU 1361 dihydrochloride is unique due to its high selectivity and potency as an epidermal growth factor receptor kinase inhibitor. Similar compounds include:
Gefitinib: Another epidermal growth factor receptor inhibitor with a different chemical structure.
Erlotinib: A similar inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible inhibitor of the epidermal growth factor receptor and other members of the ErbB family
These compounds share a common target but differ in their chemical structures, selectivity, and clinical applications.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-[4-(diethylaminomethyl)piperidin-1-yl]pyrimido[5,4-d]pyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClFN7.2ClH/c1-3-30(4-2)13-15-7-9-31(10-8-15)22-25-12-19-20(29-22)21(27-14-26-19)28-16-5-6-18(24)17(23)11-16;;/h5-6,11-12,14-15H,3-4,7-10,13H2,1-2H3,(H,26,27,28);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNWCQCQUKAMGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCN(CC1)C2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl3FN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676879 |
Source


|
| Record name | N-(3-Chloro-4-fluorophenyl)-6-{4-[(diethylamino)methyl]piperidin-1-yl}pyrimido[5,4-d]pyrimidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793726-84-8 |
Source


|
| Record name | N-(3-Chloro-4-fluorophenyl)-6-{4-[(diethylamino)methyl]piperidin-1-yl}pyrimido[5,4-d]pyrimidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)



